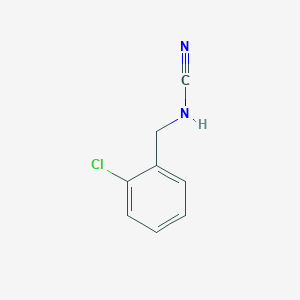
(2-氯苄基)氰胺
描述
(2-Chlorobenzyl)cyanamide is an organic compound with the molecular formula C8H7ClN2 It features a benzyl group substituted with a chlorine atom at the ortho position and a cyanamide group
科学研究应用
(2-Chlorobenzyl)cyanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
Target of Action
Cyanamides, in general, are known to interact with various enzymes and proteins in the body .
Mode of Action
(2-Chlorobenzyl)cyanamide likely interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile (a molecule that donates an electron pair) interacts with an electrophile (a molecule that accepts an electron pair). The cyanamide moiety in (2-Chlorobenzyl)cyanamide contains a nucleophilic amino group and an electrophilic nitrile unit, which may facilitate these interactions .
Biochemical Pathways
For instance, they can be involved in cyanation reactions, which are crucial for the synthesis of structurally diverse products containing the nitrile function .
Pharmacokinetics
The molecular weight of (2-chlorobenzyl)cyanamide is 151593 , which is within the optimal range for drug-like molecules, suggesting it may have favorable ADME properties.
Result of Action
It’s worth noting that cyanamides can have various biological effects depending on their structure and the context in which they are used .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Chlorobenzyl)cyanamide. For instance, cyanides, which are structurally related to cyanamides, can be affected by environmental conditions such as temperature, pH, and the presence of other chemicals .
准备方法
Synthetic Routes and Reaction Conditions
(2-Chlorobenzyl)cyanamide can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzyl chloride with sodium cyanamide under basic conditions. The reaction typically proceeds as follows:
- Dissolve sodium cyanamide in water.
- Add 2-chlorobenzyl chloride to the solution.
- Stir the mixture at room temperature for several hours.
- Extract the product with an organic solvent such as dichloromethane.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of (2-Chlorobenzyl)cyanamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
化学反应分析
Types of Reactions
(2-Chlorobenzyl)cyanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The cyanamide group can be reduced to form primary amines or oxidized to form nitriles.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like ethanol or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction. Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Cyclization Reactions: Catalysts such as palladium or copper may be used to facilitate cyclization reactions.
Major Products Formed
Substitution Reactions: Products include substituted benzyl cyanamides with various functional groups.
Oxidation and Reduction: Products include primary amines and nitriles.
Cyclization Reactions: Products include heterocyclic compounds with potential pharmaceutical applications.
相似化合物的比较
Similar Compounds
Benzyl Cyanamide: Similar structure but lacks the chlorine substituent.
(4-Chlorobenzyl)cyanamide: Chlorine atom is at the para position instead of the ortho position.
(2-Bromobenzyl)cyanamide: Bromine atom replaces the chlorine atom.
Uniqueness
(2-Chlorobenzyl)cyanamide is unique due to the presence of the chlorine atom at the ortho position, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to its analogs.
属性
IUPAC Name |
(2-chlorophenyl)methylcyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-8-4-2-1-3-7(8)5-11-6-10/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLVNCALIGQANA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



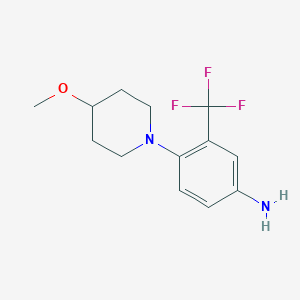
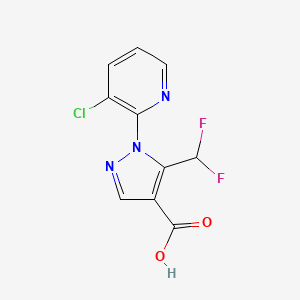
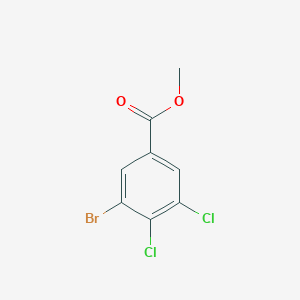
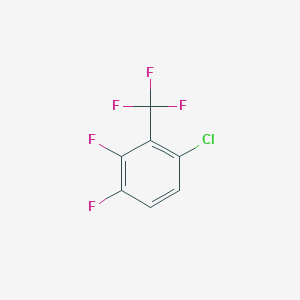
![1-[6-(4-Methoxyphenyl)pyridin-3-yl]ethanone](/img/structure/B1453284.png)
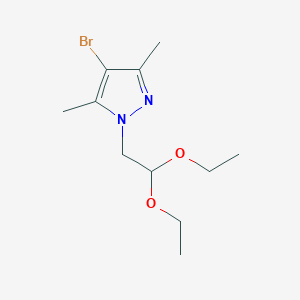
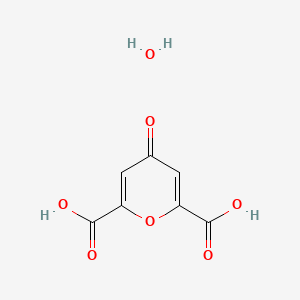
![1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1453289.png)

![[5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B1453294.png)
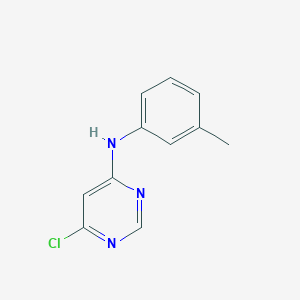
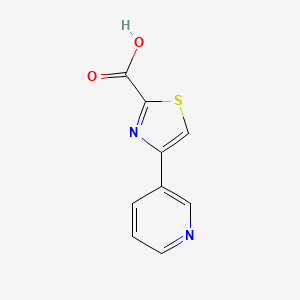
![{[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid](/img/structure/B1453297.png)
